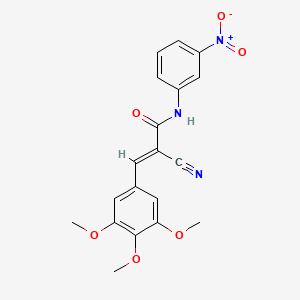
(2E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, also known as CNTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CNTP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
- This compound is involved in the reaction with methyl 3-oxobutanoate, leading to various pyridine derivatives. These derivatives include methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and others. The molecular structure of one derivative was confirmed via X-ray diffraction (O'callaghan et al., 1999).
Synthesis of Pharmaceutical Agents
- The compound has been used in synthesizing the catechol-O-methyltransferase (COMT) inhibitor, entacapone, under mild conditions. This synthesis is notable for its specificity and efficiency (Harisha et al., 2015).
Antimalarial Activity
- Derivatives of this compound have been evaluated for their antimalarial activity against Plasmodium falciparum. Among these derivatives, some exhibited significant efficacy without notable cytotoxic effects, making them promising candidates for further investigation (Kos et al., 2022).
Analogs and Anticancer Activity
- Analog compounds of (2E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide have been synthesized and studied for their potential anticancer activities. For instance, one study explored the synthesis and anticancer activity of novel dihydropyrimidinone derivatives (Bhat et al., 2022).
Structural Studies
- Studies have investigated the molecular structure of related compounds, contributing to a deeper understanding of their chemical properties and potential applications (Ghosh et al., 1999).
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-26-16-8-12(9-17(27-2)18(16)28-3)7-13(11-20)19(23)21-14-5-4-6-15(10-14)22(24)25/h4-10H,1-3H3,(H,21,23)/b13-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHIDUVBPLFTOB-NTUHNPAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371326.png)
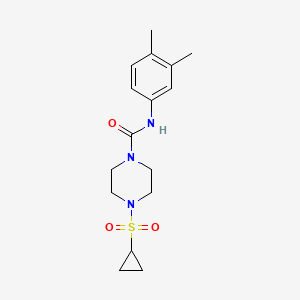

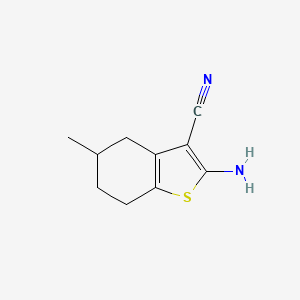
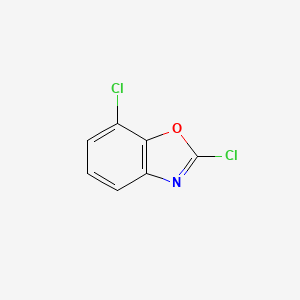
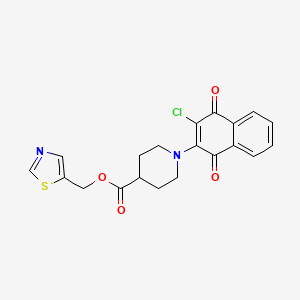
![N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2371335.png)
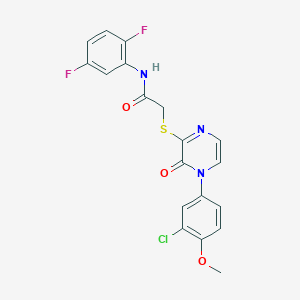

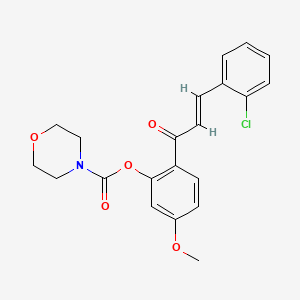

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2371341.png)